1'-((3-chloro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
Description
1'-((3-Chloro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a spirocyclic compound featuring a fused isobenzofuran-piperidine core with a sulfonyl substituent at the 1'-position of the piperidine ring. The 3-chloro-2-methylphenyl group on the sulfonyl moiety introduces steric bulk and electronic modulation, making it a structurally unique derivative within the spiro-isobenzofuran class. The compound’s molecular formula is inferred as C₁₉H₁₈ClNO₄S (molecular weight: ~391.86), based on structural analogs in and .
Properties
IUPAC Name |
1'-(3-chloro-2-methylphenyl)sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c1-13-16(20)8-4-9-17(13)26(23,24)21-11-5-10-19(12-21)15-7-3-2-6-14(15)18(22)25-19/h2-4,6-9H,5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSGBCIJSPYNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-((3-chloro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps:
Formation of the Isobenzofuran Core: This step often starts with the cyclization of ortho-substituted benzoic acids or derivatives to form the isobenzofuran core.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isobenzofuran intermediate.
Sulfonylation: The final step involves the introduction of the sulfonyl group. This is typically achieved by reacting the intermediate with a sulfonyl chloride, such as 3-chloro-2-methylbenzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1’-((3-chloro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides or amines.
Scientific Research Applications
1’-((3-chloro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1’-((3-chloro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Key Observations :
- The target compound’s sulfonyl group distinguishes it from analogs with carbonyl (e.g., cyclopropanecarbonyl) or heteroaromatic (e.g., benzimidazolyl) substituents .
Functional and Application-Based Comparison
Research Findings and Limitations
- Target Compound: No direct pharmacological data available.
- Analog 1 : Demonstrated tissue-specific 11β-HSD1 inhibition with 10-fold selectivity over 11β-HSD2, critical for minimizing off-target effects in vivo .
- Electrochromic Dyes : Exhibited high molar absorptivity (>10⁴ L·mol⁻¹·cm⁻¹) and reversible redox behavior, suitable for smart windows .
- Benzimidazolyl Analog: Showed nanomolar affinity for Neuropeptide Y receptors, but poor solubility (XlogP = 4.3) limits bioavailability .
Biological Activity
The compound 1'-((3-chloro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one , a spirocyclic derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Core Structure : Spiro[isobenzofuran-1,3'-piperidin]-3-one
- Substituents : 3-chloro-2-methylphenyl sulfonyl group
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its potential as an anti-cancer agent and its interactions with various biological targets.
Anticancer Activity
Several studies have highlighted the anticancer properties of similar spirocyclic compounds. For instance, compounds with spiro structures have been shown to inhibit cell proliferation in various cancer cell lines. The specific mechanisms often involve:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in tumor growth (e.g., PI3K/Akt/mTOR pathway).
A notable study demonstrated that derivatives with similar sulfonyl groups exhibited potent activity against breast and lung cancer cell lines, suggesting that this compound may follow a similar profile.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The sulfonyl moiety may interact with enzymes critical for cancer cell survival.
- Modulation of Gene Expression : By influencing transcription factors associated with cell growth and apoptosis.
- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
Case Studies and Research Findings
A review of recent literature reveals several case studies that explore the biological activity of related compounds:
These findings suggest that compounds structurally related to This compound may share similar biological pathways and therapeutic potentials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
